
A Spectroscopic Guide to Benzyl
(cyanomethyl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzyl (cyanomethyl)carbamate

Cat. No.: B1267739 Get Quote

This guide offers a comparative analysis of the spectroscopic properties of Benzyl
(cyanomethyl)carbamate and related benzyl carbamate derivatives. The objective is to

provide researchers, scientists, and drug development professionals with a clear, data-driven

comparison based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). This document summarizes key quantitative data in structured

tables, details the experimental protocols used for these analyses, and presents a visual

workflow of the characterization process.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Benzyl
(cyanomethyl)carbamate and a selection of its derivatives, allowing for a direct comparison of

their structural and electronic properties.

Table 1: ¹H NMR Spectroscopic Data of Benzyl Carbamate Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

Benzyl carbamate CDCl₃

7.55 (d, 2H, Ar-H), 7.45-7.39

(m, 3H, Ar-H), 5.11 (s, 2H, -

CH₂-), 4.91 (brs, 2H, -NH₂)[1]

Benzyl

(cyanomethyl)carbamate
CDCl₃

7.40-7.30 (m, 5H, Ar-H), 5.45

(br t, 1H, -NH-), 5.18 (s, 2H, -

O-CH₂-Ar), 4.20 (d, 2H, -NH-

CH₂-CN)

4-Methoxybenzyl carbamate CDCl₃

7.61 (brs, 2H, -NH₂), 7.31 (d,

2H, Ar-H), 6.89 (d, 2H, Ar-H),

5.04 (s, 2H, -CH₂-), 3.81 (s,

3H, -OCH₃)[1]

4-Bromobenzyl carbamate CDCl₃

7.47 (d, 2H, Ar-H), 7.23 (d, 2H,

Ar-H), 5.06 (s, 2H, -CH₂-), 4.81

(brs, 2H, -NH₂)[1]

4-Nitrobenzyl carbamate CDCl₃

8.21 (d, 2H, Ar-H), 7.53 (d, 2H,

Ar-H), 6.67 (brs, 2H, -NH₂),

4.83 (s, 2H, -CH₂-)[1]

Table 2: Infrared (IR) Spectroscopy Data of Benzyl Carbamate Derivatives
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Compound Technique
Key Vibrational
Frequencies (ν, cm⁻¹)

Benzyl carbamate KBr disc

3422-3332 (N-H stretching),

1694 (C=O stretching), 1610

(N-H bending), 1346 (C-N

stretching), 1068 (C-O

stretching)[1]

Benzyl

(cyanomethyl)carbamate
Film (Acetone)

(Specific data not available in

search results, but

characteristic peaks would

include C≡N stretch (~2250

cm⁻¹), N-H stretch (~3300

cm⁻¹), C=O stretch (~1700

cm⁻¹))

Ethyl benzylcarbamate ATR

3328 (N-H), 2977, 2922 (C-H),

1695 (C=O), 1525 (C=C

aromatic)[2]

4-Methoxybenzyl carbamate KBr disc

3364 (N-H stretching), 1713

(C=O stretching), 1616 (N-H

bending), 1307 (C-N

stretching), 1036 (C-O

stretching)[1]

4-Bromobenzyl carbamate KBr disc

3442 (N-H stretching), 1707

(C=O stretching), 1610 (N-H

bending), 1346 (C-N

stretching), 1062 (C-O

stretching)[1]

4-Nitrobenzyl carbamate KBr disc

3526 (N-H stretching), 1604

(C=O stretching), 1513 (N-H

bending), 1339 (C-N

stretching), 1056 (C-O

stretching)[1]
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Table 3: Mass Spectrometry Data of Benzyl Carbamate Derivatives

Compound Molecular Formula
Molecular Weight (
g/mol )

Exact Mass (Da)

Benzyl carbamate C₈H₉NO₂ 151.16 151.063328

Benzyl

(cyanomethyl)carbam

ate

C₁₀H₁₀N₂O₂ 190.20 190.074228[3]

Benzyl N-benzyl-N-

(cyanomethyl)carbam

ate

C₁₇H₁₆N₂O₂ 280.33 280.121178

Benzyl N-[(1S)-1-

[(cyanomethyl)carbam

oyl]-2-

phenylethyl]carbamat

e

C₁₉H₁₉N₃O₃ 337.40 337.142641[4]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectra were recorded

on spectrometers operating at frequencies of 300 MHz or 400 MHz.[1][2] Samples were

dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d-DMSO), with

tetramethylsilane (TMS) used as an internal standard for referencing the chemical shifts (δ),

which are reported in parts per million (ppm).[2]

b) Infrared (IR) Spectroscopy IR spectra were acquired using a Fourier Transform Infrared

(FTIR) spectrometer, such as a Bruker Tensor 27 or a ThermoFisher Scientific Nicolet iS10.[2]

[3] Data for solid samples were commonly collected using the Potassium Bromide (KBr) disc

method or an Attenuated Total Reflectance (ATR) accessory with a diamond optical window.[1]

[2] Liquid samples or those dissolved in a volatile solvent like acetone were analyzed as a thin

film.[3] The spectral range scanned was typically from 4000 to 700 cm⁻¹.
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c) Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed to

determine the exact mass of the compounds. Analyses were carried out on instruments such

as a JEOL AccuTOF JMS-T100LC using techniques like Electrospray Ionization (ESI) or Direct

Analysis in Real Time (DART).[2][5] The results were used to confirm the elemental

composition of the synthesized molecules.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of Benzyl (cyanomethyl)carbamate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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